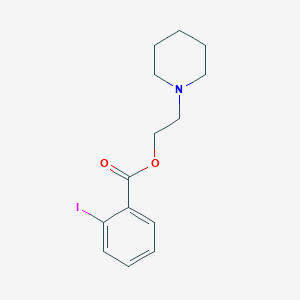
2-(Dimethylamino)ethyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-tert-butylbenzoate is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 4-tert-butylbenzoate involves its ability to disrupt protein-protein interactions. This disruption can occur through various mechanisms, such as steric hindrance or electrostatic repulsion. By disrupting these interactions, this compound can affect various biological processes and pathways.
Biochemical and Physiological Effects
In addition to its effects on protein-protein interactions, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Dimethylamino)ethyl 4-tert-butylbenzoate in lab experiments is its ability to disrupt specific protein-protein interactions. This can be a valuable tool for studying these interactions and their role in various biological processes. However, one limitation of using this compound is its potential for off-target effects. Because it can disrupt multiple protein interactions, it may affect pathways and processes that are not directly related to the research question.
Direcciones Futuras
There are many potential future directions for research involving 2-(Dimethylamino)ethyl 4-tert-butylbenzoate. One area of interest is in the study of protein-protein interactions in disease states. By understanding how these interactions are disrupted in diseases such as cancer or Alzheimer's disease, researchers may be able to develop new treatments or therapies. Additionally, this compound may have potential applications in drug discovery, as it can be used to screen for compounds that disrupt specific protein interactions.
Métodos De Síntesis
The synthesis of 2-(Dimethylamino)ethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 4-tert-butylbenzoate has been used in various scientific research applications. One notable use is in the study of protein-protein interactions. This compound has been shown to disrupt certain protein interactions, making it a valuable tool for studying these interactions and their role in various biological processes.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)13-8-6-12(7-9-13)14(17)18-11-10-16(4)5/h6-9H,10-11H2,1-5H3 |
Clave InChI |
ZLARGZZWYPFZCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)




![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
